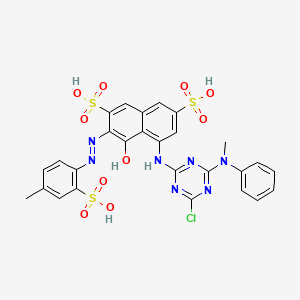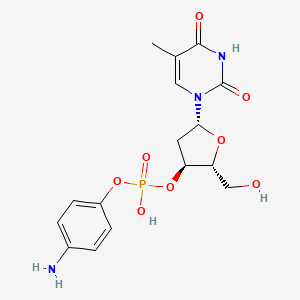
1,4-二甲基-6-硝基-9H-咔唑
描述
1,4-Dimethyl-6-nitro-9H-carbazole is an organic compound with the molecular formula C14H12N2O2. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure containing nitrogen. This compound is characterized by the presence of two methyl groups at positions 1 and 4, and a nitro group at position 6 on the carbazole ring.
科学研究应用
1,4-Dimethyl-6-nitro-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials, such as light-emitting diodes and photovoltaic cells.
作用机制
Target of Action
Carbazole derivatives, to which this compound belongs, have been reported to display assorted biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Carbazole derivatives are known for their reputable spectral properties , suggesting that they may interact with their targets through electronic and charge transport properties.
Biochemical Pathways
Carbazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Carbazole derivatives have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Action Environment
The properties of carbazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
1,4-Dimethyl-6-nitro-9H-carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially leading to cellular damage or therapeutic effects .
Cellular Effects
1,4-Dimethyl-6-nitro-9H-carbazole influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of xenobiotic-metabolizing enzymes. By activating AhR, 1,4-Dimethyl-6-nitro-9H-carbazole can induce the expression of genes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of action of 1,4-Dimethyl-6-nitro-9H-carbazole involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been reported to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to alterations in cellular functions, such as cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethyl-6-nitro-9H-carbazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Dimethyl-6-nitro-9H-carbazole is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 1,4-Dimethyl-6-nitro-9H-carbazole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
1,4-Dimethyl-6-nitro-9H-carbazole is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 1,4-Dimethyl-6-nitro-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) or multidrug resistance-associated proteins (MRPs). These transporters play a crucial role in determining the compound’s localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of 1,4-Dimethyl-6-nitro-9H-carbazole can influence its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization can be directed by targeting signals or post-translational modifications. The subcellular distribution of 1,4-Dimethyl-6-nitro-9H-carbazole can affect its interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-6-nitro-9H-carbazole can be synthesized through various methods. One common approach involves the nitration of 1,4-dimethyl-9H-carbazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure selective nitration at the 6-position.
Industrial Production Methods
In industrial settings, the production of 1,4-dimethyl-6-nitro-9H-carbazole may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1,4-Dimethyl-6-nitro-9H-carbazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: 1,4-Dimethyl-6-amino-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
1,4-Dimethyl-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-9H-carbazole: Lacks the methyl groups, which can affect its solubility and reactivity.
1,4-Dimethyl-6-amino-9H-carbazole: A reduction product of 1,4-dimethyl-6-nitro-9H-carbazole with different chemical properties.
Uniqueness
1,4-Dimethyl-6-nitro-9H-carbazole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1,4-dimethyl-6-nitro-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-3-4-9(2)14-13(8)11-7-10(16(17)18)5-6-12(11)15-14/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEENCKLKSYVWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158193 | |
| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133591-38-5 | |
| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133591385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 1,4-dimethyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















